(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride
Description
Properties
IUPAC Name |
(2,6-diamino-7H-purin-8-yl)methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O.2ClH/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3;;/h13H,1H2,(H5,7,8,9,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQXOWDPUXMWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC2=NC(=NC(=C2N1)N)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride involves the reaction of 2,6-diaminopurine with formaldehyde under acidic conditions to form the intermediate (2,6-diamino-9H-purin-8-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can convert the compound into different purine analogs.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
Antiviral Research
One of the significant applications of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride is in antiviral drug development. Research has demonstrated that derivatives of this compound can inhibit viral replication. For instance, studies have focused on its efficacy against hepatitis C virus (HCV) by evaluating various nucleoside triphosphate analogs derived from (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride. These compounds have shown potential as effective antiviral agents due to their ability to terminate viral RNA synthesis during replication processes in infected cells .
Cancer Research
The compound also plays a role in cancer research, particularly in the development of chemotherapeutic agents. Its structural similarity to natural purines allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells. Studies have indicated that modifications of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride can enhance its cytotoxicity against various cancer cell lines . This property makes it a candidate for further exploration as a potential anticancer drug.
Enzyme Inhibition Studies
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as an inhibitor of nicotinamide N-methyltransferase, an enzyme implicated in various metabolic disorders . The inhibition of such enzymes can provide insights into metabolic regulation and potential therapeutic interventions.
Synthesis and Characterization
The synthesis of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride involves several chemical reactions that can be optimized for yield and purity. A typical synthetic route includes the reaction of appropriate precursors under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship Studies
Research on (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride has also focused on structure-activity relationships (SAR). By modifying different functional groups on the purine ring or the methanol moiety, scientists aim to enhance biological activity or reduce toxicity. These studies are crucial for developing more effective derivatives with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride involves its interaction with nucleic acids and enzymes. The compound can bind to DNA and RNA, potentially interfering with their function. It may also inhibit certain enzymes involved in nucleic acid metabolism, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one
- Molecular formula : C₆H₅ClN₄O (estimated based on synthesis data).
- Substituents : Chlorine at position 6, methyl group at position 9, and a ketone at position 8.
- Synthesis : Prepared in 80% yield via modified literature procedures using urea and DMF under reflux .
- Chlorine enhances electrophilicity, making it reactive in nucleophilic substitutions .
(2,6-Diamino-9H-purin-8-yl)methanol (Base Compound)
- Molecular formula : C₆H₈N₆O.
- Substituents : Identical to the dihydrochloride form but lacks HCl.
- Solubility : Lower aqueous solubility compared to the dihydrochloride salt, which is critical for drug formulation .
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline Hydrochloride
- Molecular formula: C₁₀H₁₂ClNO₂.
- Molecular weight : 213.67 g/mol .
- Structure: Isoquinoline derivative with ethoxy and benzyl groups.
- Key differences: Non-purine scaffold with a single hydrochloride salt. The aromatic isoquinoline system and ethoxy substituents confer distinct electronic properties compared to purine derivatives .
Dianisidine Dihydrochloride
- Application : Used in colorimetric identification tests (e.g., orange-red color development with sodium nitrite and chloroform) .
- Key differences : A benzidine derivative unrelated to purines but shares the dihydrochloride salt form. Highlights the role of HCl in stabilizing reactive intermediates for analytical purposes .
Biological Activity
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride, a purine derivative, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈Cl₂N₄O
- Molecular Weight : 227.07 g/mol
- CAS Number : 100709-57-7
The compound acts primarily through interactions with various biological targets, particularly within the purine metabolism pathways. Its structure allows it to mimic nucleosides, enabling it to interfere with nucleic acid synthesis and cellular proliferation.
Antitumor Activity
Research indicates that derivatives of purine compounds, including (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride, exhibit significant antitumor properties. A study demonstrated that related compounds could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in colorectal carcinoma cell lines. For instance, SKLB0533, a derivative, showed IC50 values ranging from 44.5 to 135.5 nM against various cancer cell lines .
Antiviral Properties
Purine analogs have been explored for their antiviral effects, particularly against viral infections such as HIV and hepatitis B. These compounds can act as nucleoside reverse transcriptase inhibitors (NRTIs), disrupting viral replication processes.
Immunomodulatory Effects
Studies have suggested that (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride may modulate immune responses by influencing cytokine production and T-cell activation. This property could be beneficial in developing treatments for autoimmune disorders and enhancing vaccine efficacy.
Case Study 1: Antitumor Efficacy
A recent investigation into the antitumor efficacy of purine derivatives highlighted the role of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride as a potential lead compound. The study found that treatment with this compound resulted in a significant reduction in tumor size in xenograft models without causing major organ toxicity .
Case Study 2: Antiviral Activity
In vitro studies have shown that (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride exhibits antiviral activity against hepatitis B virus (HBV). The compound demonstrated a dose-dependent inhibition of HBV replication in cultured hepatocytes, suggesting its potential as a therapeutic agent for viral hepatitis .
Data Table: Biological Activities of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the identity of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride in synthetic batches?
- Methodology : Utilize UV-Vis spectrophotometry with sodium nitrite and dianisidine dihydrochloride. Upon reaction, an orange-red color develops within 3 minutes, and chloroform extraction yields a purple/magenta layer under light-protected conditions . For structural confirmation, combine NMR (¹H/¹³C) and LC-MS to verify molecular weight (253.09 g/mol) and purity (>95%) as per pharmacopeial standards .
Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?
- Methodology : The dihydrochloride form enhances aqueous solubility due to ionic interactions (e.g., solubility >15 mg/mL in water vs. limited solubility of the free base). Stability studies should include hygroscopicity tests under desiccated storage (−20°C) and light exposure assays, as chloride ions may degrade under prolonged UV .
Q. What are the critical impurities to monitor during synthesis, and how are they quantified?
- Methodology : Key impurities include (2,4-diaminopteridin-6-yl)methanol hydrochloride (Imp. A) and aminopterin derivatives. Use HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial retention times and spiking experiments for identification . Quantify impurities via peak area normalization against certified reference standards .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride?
- Methodology : Employ Design of Experiments (DoE) to evaluate pH, temperature, and stoichiometric ratios. For example, reducing excess hydrochloric acid during salt formation minimizes side reactions like over-protonation. Monitor reaction progress via in-situ FTIR for amine group tracking and Karl Fischer titration for water content control .
Q. What mechanistic insights explain the compound’s potential role in enzyme inhibition or epigenetic modulation?
- Methodology : Investigate methyltransferase or demethylase interactions using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Compare with analogs like bomedemstat dihydrochloride, which increases H3K4/H3K9 methylation, and validate via chromatin immunoprecipitation (ChIP-seq) in target cell lines .
Q. How do conflicting purity assessments arise between HPLC and titration methods, and how should they be resolved?
- Methodology : Discrepancies often stem from non-UV-active impurities (e.g., inorganic salts). Cross-validate using coulometric titration for chloride content (theoretical Cl⁻: 28.0%) and ion chromatography for anion profiling. Reconcile data by adjusting purity calculations to account for non-chromophoric species .
Q. What strategies are effective for studying the compound’s stability in biological matrices during pharmacokinetic assays?
- Methodology : Simulate physiological conditions (e.g., plasma, pH 7.4 buffer) and analyze degradation products via LC-HRMS. Include stabilizers like EDTA to chelate metal ions that catalyze hydrolysis. Compare half-life (t½) under varying temperatures (−80°C to 25°C) to establish storage protocols .
Q. How can researchers design assays to evaluate the compound’s interaction with nucleic acids or proteins?
- Methodology : Use fluorescence polarization (FP) for DNA/RNA binding affinity studies. For protein targets, perform thermal shift assays (TSA) to measure melting temperature (Tm) changes. Validate with X-ray crystallography or cryo-EM if co-crystallization is feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
